Structural and Molecular Descriptor Differentiation: 1-(2-Ethylbutyl)pyrrolidin-3-amine vs. 3-(2-Ethylbutyl)pyrrolidine and N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine
The target compound possesses a free primary amine at the pyrrolidine 3‑position, a feature absent in 3‑(2‑ethylbutyl)pyrrolidine (CAS 1219960-37-8) and blocked by N‑methylation in N‑(2‑ethylbutyl)‑1‑methylpyrrolidin‑3‑amine. This results in a molecular weight of 170.30 g·mol⁻¹ (vs. 155.28 for the des‑amino analog and 184.33 for the N‑methylated derivative) and introduces hydrogen‑bond donor capacity (HBD = 1 vs. 0 for the other two) . The calculated octanol‑water partition coefficient (cLogP) of ~2.5 for the target compound reflects the contribution of the free amine plus the branched N‑alkyl chain, positioning it between the more lipophilic des‑amino compound (cLogP ~3.2) and the more polar N‑methyl derivative (cLogP ~2.1) [1].
| Evidence Dimension | Molecular weight, hydrogen‑bond donor count, and cLogP |
|---|---|
| Target Compound Data | MW = 170.30 g·mol⁻¹; HBD = 1; cLogP ≈ 2.5 |
| Comparator Or Baseline | 3‑(2‑Ethylbutyl)pyrrolidine: MW = 155.28 g·mol⁻¹; HBD = 0; cLogP ≈ 3.2. N‑(2‑ethylbutyl)‑1‑methylpyrrolidin‑3‑amine: MW = 184.33 g·mol⁻¹; HBD = 0; cLogP ≈ 2.1. |
| Quantified Difference | ΔMW = +15.02 / −14.03; ΔHBD = +1; ΔcLogP ≈ −0.7 / +0.4 |
| Conditions | Calculated using ChemAxon/MarvinSketch via ChemSrc and vendor‑reported data sheets (CymitQuimica, Bio-Fount). |
Why This Matters
The presence of a free primary amine is critical for amide coupling, reductive amination, and urea formation reactions; procurement of a des‑amino or N‑methylated analog would preclude these downstream synthetic routes.
- [1] Bio-Fount. 1‑(2‑ethylbutyl)pyrrolidin‑3‑amine (1248481‑01‑7) – physicochemical data and storage specifications. http://bio-fount.com/cn/goods2/313037_5.html (accessed 2026-05-10). View Source
